

# Spectroscopic Data for 5-methyl-4-nitrothiazole: A Technical Overview

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#### For Immediate Release

**5-methyl-4-nitrothiazole**, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data in publicly accessible databases, this document outlines the anticipated spectral characteristics based on the analysis of structurally similar compounds. It also presents standardized experimental protocols for acquiring such data and a logical workflow for the spectroscopic analysis process.

### **Predicted Spectroscopic Data**

While specific experimental spectra for **5-methyl-4-nitrothiazole** are not readily available in the public domain, the following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the known spectral properties of related nitrothiazole and methylthiazole derivatives.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **5-methyl-4-nitrothiazole** 



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.5-9.0	Singlet	1H	H-2 (proton on the thiazole ring)
~2.6-2.8	Singlet	3H	-CH₃ (methyl group protons)
Solvent: CDCl3,			
Reference:			
Tetramethylsilane			
(TMS) at 0.00 ppm.			

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **5-methyl-4-nitrothiazole** 

Chemical Shift ( $\delta$ ) ppm	Assignment
~150-155	C-2
~145-150	C-4 (carbon bearing the nitro group)
~130-135	C-5 (carbon bearing the methyl group)
~15-20	-CH₃ (methyl group carbon)
Solvent: CDCl₃	

Table 3: Predicted Key IR Absorption Bands for **5-methyl-4-nitrothiazole** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Weak-Medium	C-H stretch (aromatic)
~2950-2850	Weak	C-H stretch (aliphatic)
~1550-1500	Strong	Asymmetric NO <sub>2</sub> stretch
~1350-1300	Strong	Symmetric NO <sub>2</sub> stretch
~1600-1450	Medium	C=N and C=C stretching vibrations of the thiazole ring

Table 4: Predicted Mass Spectrometry Fragmentation for 5-methyl-4-nitrothiazole

m/z	Interpretation	
[M]+	Molecular ion peak	
[M-NO <sub>2</sub> ] <sup>+</sup>	Loss of the nitro group	
[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of the methyl group	
Further fragmentation of the thiazole ring		

## **Experimental Protocols**

The following are detailed methodologies for the key experiments that would be required to obtain the spectroscopic data for **5-methyl-4-nitrothiazole**.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of 5-10 mg of **5-methyl-4-nitrothiazole** would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a 400 MHz (or higher) spectrometer. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.



• ¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence would be used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (2-5 seconds) would be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

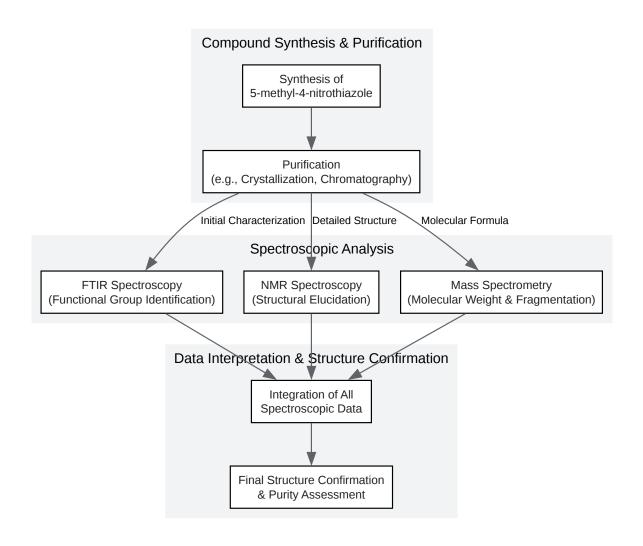
#### 2. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid 5-methyl-4-nitrothiazole would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum would be recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal would be collected and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans would be co-added to improve the signal-to-noise ratio.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample would be introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) ionization at 70 eV would be used to generate the molecular ion and fragment ions.
- Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer. The resulting mass spectrum would show the relative abundance of each ion.

## **Workflow for Spectroscopic Analysis**

The logical flow of experiments for the complete spectroscopic characterization of a synthesized compound like **5-methyl-4-nitrothiazole** is crucial for unambiguous structure elucidation and purity assessment.





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Fig. 1: Experimental workflow for spectroscopic analysis.

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